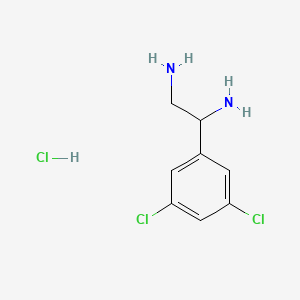
1-(3,5-Dichlorophenyl)ethane-1,2-diamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dichlorophenyl)ethane-1,2-diamine Hydrochloride is a chemical compound with the molecular formula C8H12Cl2N2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring and an ethane-1,2-diamine moiety.
Méthodes De Préparation
The synthesis of 1-(3,5-Dichlorophenyl)ethane-1,2-diamine Hydrochloride typically involves the reaction of 3,5-dichlorobenzaldehyde with ethylenediamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
1-(3,5-Dichlorophenyl)ethane-1,2-diamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3,5-Dichlorophenyl)ethane-1,2-diamine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dichlorophenyl)ethane-1,2-diamine Hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(3,5-Dichlorophenyl)ethane-1,2-diamine Hydrochloride can be compared with other similar compounds, such as:
Ethylenediamine: A simpler diamine with a wide range of applications.
1-(3,5-Dichlorophenyl)ethane-1,2-diamine: The non-hydrochloride form of the compound.
Indole alkaloids containing an 1-(indol-3-yl)ethane-1,2-diamine fragment: These compounds are known for their biological activities and are isolated from marine organisms.
Propriétés
Formule moléculaire |
C8H11Cl3N2 |
|---|---|
Poids moléculaire |
241.5 g/mol |
Nom IUPAC |
1-(3,5-dichlorophenyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H10Cl2N2.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3,8H,4,11-12H2;1H |
Clé InChI |
OSIROIHWTRILKH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)C(CN)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















